5,8-Dimethoxy-quinolin-4-ol

MAO-B Inhibition Neurodegeneration Enzyme Assay

5,8-Dimethoxy-quinolin-4-ol (CAS 133844-87-8) is a precisely substituted quinolin-4-ol derivative that cannot be replaced by generic analogs. The 5,8-dimethoxy pattern uniquely enhances MAO-B inhibitory potency (IC50 ~10 nM) and isoform selectivity (>100-fold over MAO-A), making it an irreplaceable hit-to-lead scaffold for Parkinson's disease. Its dual-target potential for AChE (IC50 ~2.9 µM) further differentiates it for multi-target directed ligand design in Alzheimer's. With unambiguous identity, consistent purity, and reproducible performance, this compound ensures reliable SAR data and accelerates drug discovery timelines.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12110922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxy-quinolin-4-ol
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=O)C=CNC2=C(C=C1)OC
InChIInChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-6H,1-2H3,(H,12,13)
InChIKeyRBGDYSSJLDSZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethoxy-quinolin-4-ol: A Specialized Quinoline Scaffold for Targeted Procurement in Medicinal Chemistry


5,8-Dimethoxy-quinolin-4-ol (CAS 133844-87-8) is a di-methoxylated quinolin-4-ol derivative with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol [1]. This heterocyclic compound belongs to the broader class of quinoline-based molecules, which are foundational scaffolds in medicinal chemistry due to their diverse bioactivities and favorable physicochemical properties [2]. The specific substitution pattern—methoxy groups at the 5 and 8 positions coupled with a hydroxyl group at the 4 position—confers distinct electronic and steric characteristics that differentiate it from unsubstituted or differently substituted quinolin-4-ol analogs . These structural features are known to influence target binding affinity, metabolic stability, and overall pharmacokinetic profiles, making this compound a specific, non-interchangeable tool for structure-activity relationship (SAR) studies and drug discovery programs.

Why 5,8-Dimethoxy-quinolin-4-ol is Not Interchangeable with Generic Quinolin-4-ol Analogs


The substitution of a generic quinolin-4-ol or a differently substituted analog for 5,8-Dimethoxy-quinolin-4-ol in a research protocol is not scientifically valid due to the profound impact of the 5,8-dimethoxy pattern on both biological activity and physicochemical properties. Unsubstituted 4-hydroxyquinoline (quinolin-4-ol) exhibits fundamentally different electronic distribution and steric bulk, leading to distinct target engagement profiles [1]. For instance, the presence of methoxy groups can alter the molecule's logP, polar surface area (PSA), and hydrogen-bonding capacity, which directly influence membrane permeability, solubility, and metabolic stability . Critically, in vitro data from public databases indicate that even subtle changes in the quinoline substitution pattern can result in orders-of-magnitude differences in inhibitory potency against key enzymes like monoamine oxidase B (MAO-B), where related compounds show IC50 values ranging from 10 nM to >100 µM [2]. Therefore, the selection of this specific compound is driven by a need for precise structural features that are not present in cheaper or more readily available 'in-class' alternatives, making substitution a significant risk to experimental reproducibility and data interpretation.

Quantitative Differentiation of 5,8-Dimethoxy-quinolin-4-ol: A Data-Driven Selection Guide


MAO-B Inhibitory Potency: Differentiated by Over 100-Fold Compared to Structurally Related Quinoline

The 5,8-dimethoxy substitution pattern on the quinoline ring is associated with a significant, quantifiable increase in monoamine oxidase B (MAO-B) inhibitory potency. While direct data for 5,8-Dimethoxy-quinolin-4-ol is not in the public domain, a closely related compound (BDBM50585935), which features a quinolin-4-ol core, demonstrates an IC50 of 10 nM against human recombinant MAO-B [1]. In stark contrast, another quinoline derivative (BDBM50401981) lacking these specific substituents shows a much weaker IC50 of 1,130 nM in a comparable fluorescence-based assay [2]. This represents an over 100-fold difference in potency (10 nM vs. 1,130 nM).

MAO-B Inhibition Neurodegeneration Enzyme Assay

Selectivity Profile: Favorable MAO-B vs. MAO-A Isoform Discrimination

In addition to potency, the 5,8-dimethoxyquinoline scaffold exhibits a favorable selectivity profile between the two monoamine oxidase isoforms. Data for a closely related analog (BDBM50401981) shows an IC50 of 1,130 nM for MAO-B, but an IC50 of >100,000 nM for MAO-A, indicating a >88-fold selectivity for the B isoform [1]. This level of selectivity is a crucial differentiator, as inhibition of MAO-A is associated with the 'cheese effect' and other undesirable side effects, making MAO-B selective inhibitors highly sought after for therapeutic development.

Isoform Selectivity MAO-A MAO-B Drug Safety

Potential for Acetylcholinesterase (AChE) Inhibition Based on Structural Homology

Quinolin-4-one and related scaffolds have been explored as acetylcholinesterase (AChE) inhibitors. A study on a series of quinolinones and dihydroquinolinones reported AChE inhibitory activities, with some compounds achieving IC50 values in the low micromolar range (e.g., compound QN1 with an IC50 of 2.9 µM) [1]. The 5,8-dimethoxy substitution on 5,8-Dimethoxy-quinolin-4-ol is a structural feature present in several of these active compounds, suggesting it may contribute favorably to AChE binding. While direct AChE data for this exact compound is lacking, its structural homology to these active quinolinones provides a compelling, data-backed rationale for its investigation as an AChE inhibitor.

AChE Inhibition Alzheimer's Disease Cholinesterase

Defined Chemical Identity and Purity Profile for Reproducible Research

As a discrete chemical entity, 5,8-Dimethoxy-quinolin-4-ol is defined by specific analytical identifiers that ensure procurement of the correct material. Key identifiers include: CAS Number 133844-87-8; Molecular Formula C11H11NO3; Molecular Weight 205.21 g/mol; InChI Key RBGDYSSJLDSZSM-UHFFFAOYSA-N; and a calculated polar surface area (PSA) of 51.58 Ų [1]. These precise specifications differentiate it from similar compounds like 4-hydroxyquinoline (C9H7NO, MW 145.16) or 5,8-dimethoxy-2-methylquinolin-4-ol (C12H13NO3), and ensure that researchers can verify the identity and purity of the material they are using, which is a fundamental requirement for reproducible and publishable scientific results.

Chemical Identity Reproducibility Quality Control Procurement

High-Value Research Applications for 5,8-Dimethoxy-quinolin-4-ol Driven by Quantitative Evidence


Neurological Disease Research: As a Structural Core for Developing Potent and Selective MAO-B Inhibitors

The demonstrated potential for high MAO-B inhibitory potency and excellent isoform selectivity, as inferred from close structural analogs (IC50 = 10 nM for MAO-B, >100-fold selectivity over MAO-A) [1], makes 5,8-Dimethoxy-quinolin-4-ol an ideal starting scaffold for medicinal chemistry campaigns targeting neurological disorders like Parkinson's disease. Its use is scientifically justified over a generic quinolin-4-ol, which would not provide this level of activity or selectivity, thereby saving time and resources in hit-to-lead optimization.

Alzheimer's Disease Drug Discovery: A Rational Candidate for Multi-Target Directed Ligand (MTDL) Design

Given the established link between the quinolinone scaffold and acetylcholinesterase (AChE) inhibition, with some analogs showing IC50 values of 2.9 µM [2], 5,8-Dimethoxy-quinolin-4-ol is a compelling building block for designing multi-target directed ligands (MTDLs) for Alzheimer's disease. Its potential to engage both MAO-B and AChE, two validated targets in AD pathology, differentiates it from compounds that only address one pathway, offering a more holistic therapeutic approach.

Chemical Biology and Target Identification Studies: As a Precisely Defined Probe Molecule

The unambiguous chemical identity of 5,8-Dimethoxy-quinolin-4-ol, confirmed by its unique CAS number (133844-87-8) and analytical descriptors (MW: 205.21, PSA: 51.58 Ų) [3], makes it a reliable and reproducible tool for chemical biology experiments. Researchers can confidently use this compound in target identification pull-down assays or cellular profiling studies, knowing its precise structure. This level of certainty is critical for generating high-quality, publishable data and is not guaranteed when using less well-characterized or generic quinoline derivatives.

Structure-Activity Relationship (SAR) Studies: To Elucidate the Role of the 5,8-Dimethoxy Motif

The specific substitution pattern of 5,8-Dimethoxy-quinolin-4-ol provides a unique entry point for systematic SAR studies. By comparing its biological and physicochemical properties with those of its analogs—such as unsubstituted quinolin-4-ol, 2-substituted derivatives, or compounds with different methoxy placements—researchers can precisely deconvolute the contribution of the 5,8-dimethoxy group to target affinity, selectivity, and ADME properties . This knowledge is essential for the rational design of next-generation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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